Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is a key intermediate in the synthesis of quinolone antibacterial agents. [] It is a dichloropyridine derivative featuring an ethyl ester and a ketone functional group. Its role in scientific research primarily revolves around its use as a building block for synthesizing more complex molecules, particularly in medicinal chemistry for developing new antibacterial agents.
Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate is an organic compound with the molecular formula and a molecular weight of 276.11 g/mol. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions, along with an oxopropanoate functional group. It is utilized in various chemical and industrial applications due to its unique structural properties and potential biological activities.
Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate can be sourced from chemical suppliers specializing in organic compounds. Its synthesis is often conducted in laboratory settings or through industrial processes in regions such as China and the United States, where it is produced for research and commercial use.
This compound falls under the category of pyridine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. It is classified as a building block in organic synthesis due to its reactive functional groups.
The synthesis of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate typically involves a nucleophilic substitution reaction. The primary method includes:
The reaction proceeds through the following steps:
The molecular structure of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate can be represented using various structural formulas:
CCOC(=O)C(C(=O)C1=C(N=C(C=C1)Cl)Cl)C
WHBPRKUCGXDJKJ-UHFFFAOYSA-N
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 276.11 g/mol |
CAS Number | 174727-36-7 |
Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate can participate in various chemical reactions due to its functional groups:
The specific conditions for these reactions vary based on the desired outcome but generally include controlled temperatures and specific catalysts or reagents to facilitate the reactions.
The mechanism of action for Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate involves its interaction with biological targets:
Research indicates that compounds similar to Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate may exhibit significant biological activities, including anti-inflammatory and anti-cancer properties.
The physical properties of Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate include:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
These properties can vary based on purity and specific synthesis methods used.
Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate has several scientific uses:
This compound represents a valuable tool in both academic research and industrial applications due to its unique chemical structure and properties.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: